molecular formula C10H8N2O5 B14609946 1-[(4-Oxo-1,4-dihydropyridine-3-carbonyl)oxy]pyrrolidine-2,5-dione CAS No. 60214-80-4

1-[(4-Oxo-1,4-dihydropyridine-3-carbonyl)oxy]pyrrolidine-2,5-dione

Cat. No.: B14609946
CAS No.: 60214-80-4
M. Wt: 236.18 g/mol
InChI Key: CAFGOVCQQQRTNF-UHFFFAOYSA-N
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Description

1-[(4-Oxo-1,4-dihydropyridine-3-carbonyl)oxy]pyrrolidine-2,5-dione is a complex organic compound that features both pyrrolidine and dihydropyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Oxo-1,4-dihydropyridine-3-carbonyl)oxy]pyrrolidine-2,5-dione typically involves the reaction of 4-oxo-1,4-dihydropyridine-3-carboxylates with pyrrolidine derivatives. One common method includes the use of molybdenum hexacarbonyl (Mo(CO)6) to mediate the ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates . This reaction is carried out under reflux conditions in a suitable solvent such as xylene, with molecular sieves to enhance the yield .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Oxo-1,4-dihydropyridine-3-carbonyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can yield different dihydropyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used but generally include various substituted pyrrolidine and dihydropyridine derivatives.

Scientific Research Applications

1-[(4-Oxo-1,4-dihydropyridine-3-carbonyl)oxy]pyrrolidine-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Oxo-1,4-dihydropyridine-3-carbonyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-[(4-Oxo-1,4-dihydropyridine-3-carbonyl)oxy]pyrrolidine-2,5-dione is unique due to its combined pyrrolidine and dihydropyridine moieties, which confer distinct chemical and biological properties

Properties

CAS No.

60214-80-4

Molecular Formula

C10H8N2O5

Molecular Weight

236.18 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C10H8N2O5/c13-7-3-4-11-5-6(7)10(16)17-12-8(14)1-2-9(12)15/h3-5H,1-2H2,(H,11,13)

InChI Key

CAFGOVCQQQRTNF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CNC=CC2=O

Origin of Product

United States

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